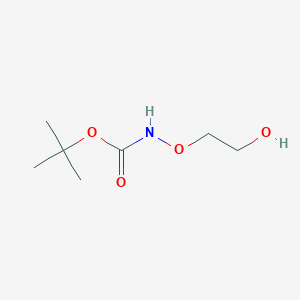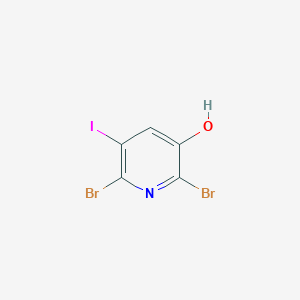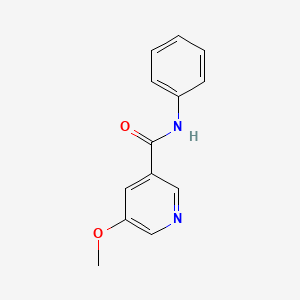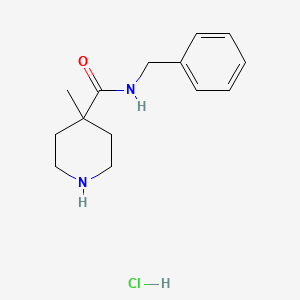
N-(2-hydroxyéthoxy)carbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl N-(2-hydroxyethoxy)carbamate is a useful research compound. Its molecular formula is C7H15NO4 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(2-hydroxyethoxy)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-hydroxyethoxy)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des phosphatidyléthanolamines
Ce composé est utilisé comme réactif difonctionnel protégé par une amine dans la synthèse des phosphatidyléthanolamines .
Espaceur/Liaison moléculaire
Il sert d'espaceur ou de liaison moléculaire dans diverses applications biochimiques. Par exemple, il est utilisé dans la synthèse de HaloLigands biotinylés pour les adduits de points quantiques, qui sont ensuite utilisés pour le marquage spécifique des cellules vivantes par la protéine HaloTag .
Traitement des gaz
L'aminoéthoxyéthanol, un composé apparenté, est utilisé dans le traitement des gaz pour éliminer le CO2 et le H2S, ce qui suggère des utilisations potentielles similaires pour le N-Boc-2-(aminooxy)éthanol .
Électronique
Il peut être utilisé dans les solutions décapantes pour des applications en électronique .
Mécanisme D'action
Target of Action
Tert-butyl N-(2-hydroxyethoxy)carbamate, also known as N-Boc-2-(aminooxy)ethanol, is a compound used primarily as a biochemical reagent . It is a type of amine derivative
Mode of Action
The compound acts as a protecting group for amines, particularly in the synthesis of peptides . It is used to protect amines from reacting with other functional groups in a molecule during chemical reactions . The Boc group can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used in the preparation of biotinylated HaloLigands for HaloTag protein-mediated specific labeling of live cells . .
Result of Action
The compound’s primary function is to protect amines during chemical reactions, preventing them from reacting with other functional groups in a molecule . This allows for more precise control over chemical reactions, particularly in the synthesis of complex molecules like peptides .
Action Environment
The action of tert-butyl N-(2-hydroxyethoxy)carbamate can be influenced by various environmental factors. For instance, the efficiency of the Boc protection process can be affected by the presence of a catalyst . The compound should be stored in a cool, dark place to maintain its stability . It is soluble in water or 1% acetic acid, and in ethyl acetate and methanol .
Analyse Biochimique
Biochemical Properties
Tert-butyl N-(2-hydroxyethoxy)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of phosphatidyl ethanolamines and ornithine . These interactions are crucial for the compound’s role in biochemical processes, as they influence the activity and function of these enzymes.
Cellular Effects
Tert-butyl N-(2-hydroxyethoxy)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the compound’s role in cellular biology.
Molecular Mechanism
The molecular mechanism of tert-butyl N-(2-hydroxyethoxy)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, tert-butyl N-(2-hydroxyethoxy)carbamate can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(2-hydroxyethoxy)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl N-(2-hydroxyethoxy)carbamate remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of tert-butyl N-(2-hydroxyethoxy)carbamate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of tert-butyl N-(2-hydroxyethoxy)carbamate in research and therapeutic applications.
Metabolic Pathways
Tert-butyl N-(2-hydroxyethoxy)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound is known to participate in the synthesis of phosphatidyl ethanolamines and ornithine, which are essential for cellular metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of tert-butyl N-(2-hydroxyethoxy)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s biological activity and potential therapeutic applications.
Subcellular Localization
Tert-butyl N-(2-hydroxyethoxy)carbamate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell . Studying the subcellular localization of tert-butyl N-(2-hydroxyethoxy)carbamate provides insights into its role in cellular processes and potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxyethoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-7(2,3)12-6(10)8-11-5-4-9/h9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAJPVVYYNVVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)



![[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389946.png)

![4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389948.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B1389952.png)
![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
